molecular formula C19H17ClN2O5S B3666291 2-Methoxy-5-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate

2-Methoxy-5-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate

Cat. No.: B3666291
M. Wt: 420.9 g/mol
InChI Key: ZXEGUSRKVPQTNW-UHFFFAOYSA-N
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Description

    Reagents: Pyrrolidine, carbon disulfide, and a base such as potassium carbonate.

    Conditions: Stirring at room temperature to form the pyrrolidinylcarbonothioyl intermediate.

  • Step 3: Addition of 4-Chloro-3-nitrobenzoate Moiety

      Reagents: 4-chloro-3-nitrobenzoic acid, coupling agents such as DCC (dicyclohexylcarbodiimide), and a base.

      Conditions: Stirring at room temperature to complete the esterification reaction.

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-Methoxy-5-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core phenyl structure, followed by the introduction of the methoxy and pyrrolidinylcarbonothioyl groups. The final steps involve the addition of the 4-chloro-3-nitrobenzoate moiety.

    • Step 1: Preparation of the Core Phenyl Structure

        Reagents: Phenol, methanol, and a base such as sodium hydroxide.

        Conditions: Reflux in methanol to introduce the methoxy group.

    Chemical Reactions Analysis

    Types of Reactions

    2-Methoxy-5-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

      Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

      Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

      Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Major Products Formed

      Oxidation: Formation of aldehydes or carboxylic acids.

      Reduction: Formation of amines.

      Substitution: Formation of substituted phenyl derivatives.

    Scientific Research Applications

    2-Methoxy-5-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate has several scientific research applications:

      Medicinal Chemistry: Potential use as a scaffold for drug development due to its diverse functional groups.

      Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

      Materials Science:

    Mechanism of Action

    The mechanism of action of 2-Methoxy-5-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-Methoxy-5-(pyrrolidin-1-ylcarbonothioyl)phenyl 4-chloro-3-nitrobenzoate
    • This compound analogs

    Uniqueness

    The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity and versatility make it a valuable compound in various fields of research.

    Properties

    IUPAC Name

    [2-methoxy-5-(pyrrolidine-1-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17ClN2O5S/c1-26-16-7-5-12(18(28)21-8-2-3-9-21)11-17(16)27-19(23)13-4-6-14(20)15(10-13)22(24)25/h4-7,10-11H,2-3,8-9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZXEGUSRKVPQTNW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=S)N2CCCC2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17ClN2O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    420.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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